molecular formula C12H23O6PS2 B13827673 O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate CAS No. 3700-90-1

O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate

Cat. No.: B13827673
CAS No.: 3700-90-1
M. Wt: 358.4 g/mol
InChI Key: FLQSJJQRPJGANI-UHFFFAOYSA-N
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Description

2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is an organophosphate compound widely recognized for its use as an insecticide. This compound is known for its ability to inhibit cholinesterase activity, making it effective in controlling pests such as mosquitoes and head lice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester typically involves the esterification of butanedioic acid with diisopropyl alcohol in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in the paralysis and death of the pest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is unique due to its relatively low toxicity to humans compared to other organophosphates like parathion. Its effectiveness as an insecticide, combined with its lower human toxicity, makes it a preferred choice in many applications .

Biological Activity

O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate is an organophosphorus compound known for its biological activity, particularly as a cholinesterase inhibitor. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₃₁O₄PS₂
  • CAS Number : 107156

This compound acts primarily as a cholinesterase inhibitor , which interferes with the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The inhibition of cholinesterase can lead to various physiological effects, including increased muscle contraction and potential neurotoxicity.

Cholinesterase Inhibition

Research indicates that this compound exhibits significant cholinesterase inhibitory activity. A study reported that at certain concentrations, the compound could inhibit plasma and red blood cell cholinesterase activity, leading to observable physiological effects such as muscle spasms and respiratory distress .

Toxicological Studies

Various studies have assessed the toxicological profile of this compound. Key findings include:

  • Acute Toxicity : Acute exposure can result in symptoms such as sweating, pinpoint pupils, blurred vision, muscle spasms, and in severe cases, seizures or coma. The onset of symptoms may be delayed up to 12 hours post-exposure .
  • Chronic Exposure : Long-term studies indicate that chronic exposure to sub-lethal doses can lead to cumulative toxicity, affecting growth and behavioral parameters in animal models .

Case Studies

  • Cholinesterase Activity Assessment :
    • In a controlled study involving rats fed varying doses of the compound (0, 5, 15, and 45 ppm), significant reductions in plasma cholinesterase levels were observed at doses above 15 ppm. The no-effect level was identified at 10 ppm based on red blood cell cholinesterase activity .
  • Histopathological Examination :
    • Histological evaluations from chronic exposure studies revealed no significant pathological changes in major organs (heart, liver, kidneys) at lower doses; however, higher doses resulted in observable changes consistent with cholinergic toxicity .

Data Tables

Study TypeDose (ppm)Plasma Cholinesterase Inhibition (%)Observations
Acute Toxicity4081Severe symptoms within hours
Chronic Exposure525No significant health effects
Chronic Exposure1550Behavioral changes noted

Properties

CAS No.

3700-90-1

Molecular Formula

C12H23O6PS2

Molecular Weight

358.4 g/mol

IUPAC Name

dipropan-2-yl 2-dimethoxyphosphinothioylsulfanylbutanedioate

InChI

InChI=1S/C12H23O6PS2/c1-8(2)17-11(13)7-10(12(14)18-9(3)4)21-19(20,15-5)16-6/h8-10H,7H2,1-6H3

InChI Key

FLQSJJQRPJGANI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=S)(OC)OC

Origin of Product

United States

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